Pizotyline-D3
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Overview
Description
Pizotyline-D3 is a deuterated form of Pizotifen, a compound known for its effectiveness as a serotonin receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Pizotifen. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pizotyline-D3 involves the incorporation of deuterium atoms into the Pizotifen molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated methanol or ethanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and high-pressure deuterium gas
Purification: Chromatographic techniques to separate the deuterated product from non-deuterated impurities
Quality control: High-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and isotopic labeling of the final product
Chemical Reactions Analysis
Types of Reactions
Pizotyline-D3 undergoes various chemical reactions, including:
Oxidation: Formation of N-oxide derivatives
Reduction: Conversion to secondary amines
Substitution: Halogenation or alkylation at specific positions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I)
Major Products
Oxidation: this compound N-oxide
Reduction: Deuterated secondary amines
Substitution: Halogenated or alkylated this compound derivatives
Scientific Research Applications
Pizotyline-D3 is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of Pizotifen
Biology: Investigating the interaction of Pizotifen with serotonin receptors in various biological systems
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Pizotifen in clinical settings
Industry: Developing new formulations and delivery systems for Pizotifen
Mechanism of Action
Pizotyline-D3 exerts its effects by antagonizing serotonin receptors, particularly the 5-HT2 receptors. This leads to:
Inhibition of serotonin-induced vasoconstriction: Reducing the frequency and severity of migraines
Modulation of neurotransmitter release: Affecting mood and behavior
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: Another serotonin receptor antagonist with similar pharmacological properties
Methysergide: Used for migraine prophylaxis, similar to Pizotifen
Ketotifen: An antihistamine with serotonin receptor antagonistic properties
Uniqueness of Pizotyline-D3
This compound is unique due to its deuterium labeling, which allows for precise tracing in biological systems. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic studies, providing insights that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C19H21NS |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)-1-(trideuteriomethyl)piperidine |
InChI |
InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3/i1D3 |
InChI Key |
FIADGNVRKBPQEU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.